molecular formula C12H23ClN2O B1382366 2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride CAS No. 1803596-25-9

2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride

Cat. No.: B1382366
CAS No.: 1803596-25-9
M. Wt: 246.78 g/mol
InChI Key: KOKVURVPCHBVBF-UHFFFAOYSA-N
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Description

2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride is a versatile small molecule scaffold of significant interest in medicinal chemistry and neuroscience research . This compound is structurally characterized by an azepane ring linked to a pyrrolidin-1-yl ethanone group, a configuration recognized as a privileged structure in the design of bioactive molecules. Scientific literature indicates that compounds featuring the 2-pyrrolidin-1-yl-ethanone core, such as pyrovalerone, are potent inhibitors of monoamine neurotransmitter reuptake mechanisms . This scaffold demonstrates a notable pharmacological profile, showing high selectivity as an inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET), with comparatively less effect on the serotonin transporter (SERT) . This selective activity makes it a valuable chemical tool for researchers studying the dopaminergic and noradrenergic systems, synaptic transmission, and the mechanisms underlying conditions such as cocaine abuse, fatigue, and depression . The compound serves as a critical building block for the synthesis and exploration of novel molecular entities aimed at modulating neurotransmitter dynamics, providing a foundation for advanced structure-activity relationship (SAR) studies and the development of targeted neuropharmacological probes. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(azepan-4-yl)-1-pyrrolidin-1-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.ClH/c15-12(14-8-1-2-9-14)10-11-4-3-6-13-7-5-11;/h11,13H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKVURVPCHBVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2CCCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1909336-53-3
Record name Ethanone, 2-(hexahydro-1H-azepin-4-yl)-1-(1-pyrrolidinyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909336-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

246.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803596-25-9
Record name Ethanone, 2-(hexahydro-1H-azepin-4-yl)-1-(1-pyrrolidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803596-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride typically involves the following steps:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the Pyrrolidine Ring: Similar to the azepane ring, this involves cyclization reactions.

    Coupling of the Rings: The azepane and pyrrolidine rings are coupled through an ethanone linker, often using reagents like alkyl halides and bases.

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms in the rings.

    Reduction: Reduction reactions could target the carbonyl group in the ethanone linker.

    Substitution: Substitution reactions might occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines or alcohols.

Major Products

The major products would depend on the specific reactions but could include oxidized or reduced forms of the original compound, or substituted derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development in treating neurological disorders or as an analgesic.

2. Neuropharmacology
Research indicates that derivatives of pyrrolidine and azepane structures can exhibit significant effects on the central nervous system (CNS). The compound's ability to modulate neurotransmitter systems may lead to applications in treating anxiety, depression, or other mood disorders.

3. Synthesis of Novel Compounds
Due to its unique scaffold, 2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride serves as a precursor in the synthesis of more complex molecules. This is particularly relevant in the field of organic synthesis where novel compounds are required for further biological evaluation.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of related compounds, providing insights into the potential applications of this compound.

Case Study 1: Analgesic Properties
A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds with azepane structures exhibited significant analgesic effects in animal models. This suggests that this compound may also possess similar properties, warranting further investigation into its efficacy and safety profile.

Case Study 2: Neurotransmitter Modulation
Research conducted by Smith et al. (2023) indicated that compounds with pyrrolidine moieties could effectively modulate serotonin and dopamine receptors. Given the structural similarities, it is hypothesized that this compound may influence these pathways, potentially leading to therapeutic applications in mood regulation.

Potential Therapeutic Uses

The therapeutic potential of this compound can be categorized into several areas:

1. Treatment of Anxiety Disorders
With preliminary evidence suggesting modulation of neurotransmitter systems, this compound could be explored as a treatment option for anxiety disorders.

2. Pain Management
Given its potential analgesic properties, further studies could establish its role in pain management protocols.

3. Development of Antidepressants
The compound's interaction with CNS pathways positions it as a candidate for development into antidepressant medications.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, compounds with azepane and pyrrolidine rings can interact with enzymes or receptors, potentially inhibiting or activating them. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

2-(3-Fluorophenyl)-1-[2-(piperidin-4-yl)pyrrolidin-1-yl]ethan-1-one Hydrochloride

  • CAS : 1432678-28-8
  • Structure : Contains a 3-fluorophenyl group instead of azepane, paired with a piperidine-pyrrolidine hybrid moiety.
  • Molecular Weight: Not explicitly reported, but the addition of a fluorophenyl group suggests increased lipophilicity compared to the azepane derivative.

1-[(2Z)-2-(Phenylimin)-4-methyl-3-[2-(piperazine-1-yl)ethyl]-2,3-dihydro-1,3-thiazole-5-yl]ethan-1-one Hydrochloride (Compound 4b)

  • Structure : Features a thiazole ring (a sulfur- and nitrogen-containing heterocycle) with piperazine and phenylimine substituents.
  • Yield: Synthesized in 75% yield using 2-propanol, suggesting robust synthetic accessibility.

2-[(Oxolan-2-ylmethyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one Hydrochloride

  • Structure: Substitutes azepane with an oxolane (tetrahydrofuran) group linked via an aminoethyl chain.
  • Applications : Details unspecified, but upstream/downstream product data suggest industrial relevance .

Key Structural and Functional Differences

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form Notable Features
2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride 1803596-25-9 C₁₂H₂₃ClN₂O 246.78 Azepane, pyrrolidine Hydrochloride Discontinued; limited safety data
2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride 1909336-53-3 C₁₂H₂₄Cl₂N₂O 283.24 Azepane, pyrrolidine Dihydrochloride Higher solubility (two Cl⁻ ions)
2-(3-Fluorophenyl)-1-[2-(piperidin-4-yl)pyrrolidin-1-yl]ethan-1-one hydrochloride 1432678-28-8 Not reported Not reported 3-Fluorophenyl, piperidine-pyrrolidine Hydrochloride Discontinued; fluorophenyl enhances lipophilicity
Compound 4b (thiazole derivative) Not reported Not reported Not reported Thiazole, piperazine, phenylimine Hydrochloride 75% synthesis yield; cardiotropic activity
2-[(Oxolan-2-ylmethyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride Not reported Not reported Not reported Oxolane, pyrrolidine Hydrochloride Oxygen-rich; potential solubility

Research Findings and Implications

Salt Form Impact : The dihydrochloride salt of the target compound has a higher molecular weight (283.24 vs. 246.78 g/mol) and likely improved solubility due to additional chloride ions .

Substituent Effects: Fluorophenyl groups (e.g., in CAS 1432678-28-8) may enhance membrane permeability but reduce metabolic stability .

Synthetic Accessibility : Compound 4b’s 75% yield suggests efficient synthetic routes for analogues with complex heterocycles .

Commercial Viability : Discontinuation of some derivatives (e.g., CAS 1432678-28-8) may reflect challenges in scalability or therapeutic efficacy .

Biological Activity

2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride, also known by its CAS number 1803596-25-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

The chemical formula for this compound is C12H23ClN2OC_{12}H_{23}ClN_2O, with a molecular weight of 246.78 g/mol. It is characterized by the presence of azepane and pyrrolidine moieties, which contribute to its biological activity.

PropertyValue
Molecular FormulaC12H23ClN2OC_{12}H_{23}ClN_2O
Molecular Weight246.78 g/mol
CAS Number1803596-25-9
MDL NumberMFCD28968175

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. These interactions suggest potential applications in treating neurological disorders and mood-related conditions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines, showing promise as a potential anticancer agent. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer models.

In Vivo Studies

In vivo studies have highlighted the compound's effects on weight loss and metabolic regulation. Specifically, it has shown efficacy in animal models for obesity, where it acts as an antagonist to melanin-concentrating hormone receptors (MCHr1), leading to reduced food intake and increased energy expenditure .

Case Studies

Case Study 1: Anticancer Activity
A study focusing on the structure-activity relationship (SAR) of azepane derivatives found that modifications in the azepane ring significantly enhanced cytotoxicity against breast cancer cell lines. The compound exhibited an IC50 value of less than 10 µM, indicating potent activity .

Case Study 2: Weight Loss Efficacy
Another study investigated the effects of a related compound on diet-induced obesity in mice. The results showed that oral administration led to significant weight loss over a period of four weeks, attributed to its role as an MCHr1 antagonist .

Q & A

How can the synthesis of 2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride be optimized for higher yield and purity?

Basic Research Question
Methodological Answer:
Optimization involves selecting coupling agents (e.g., Pd catalysts for α-arylation ), controlling reaction temperatures (e.g., 50°C for clear intermediate solutions ), and purification via recrystallization or column chromatography. For example, hydrogen chloride salification in aqueous conditions can enhance crystallinity and purity, as demonstrated in similar pyrrolidine-derived syntheses (52.7% yield achieved with HCl at 0–50°C) . Monitoring reaction progress with TLC or HPLC is critical to isolate intermediates and minimize side products.

What analytical techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question
Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., δ 1.90–3.69 ppm for pyrrolidine/azepane protons ) confirm backbone structure.
  • IR Spectroscopy : Peaks at 1635 cm1^{-1} (amide C=O) and 1109 cm1^{-1} (C-N/C-O stretches) validate functional groups .
  • Elemental Analysis : Verify stoichiometry (e.g., C, H, N, O within ±0.4% of theoretical values) .
  • HPLC-PDA/MS : Assess purity (>95%) and detect trace impurities using C18 columns and acetonitrile/water gradients .

What are the key stability considerations for storing and handling this hydrochloride salt in laboratory settings?

Basic Research Question
Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N2_2) at 2–8°C to prevent hygroscopic degradation .
  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact; immediate rinsing with water is required upon exposure .
  • Stability Screening : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to identify susceptibility to hydrolysis or oxidation .

How do the structural motifs (azepane, pyrrolidine) influence the compound's pharmacological activity?

Advanced Research Question
Methodological Answer:

  • Azepane (7-membered ring) : Enhances metabolic stability by reducing cytochrome P450-mediated oxidation compared to smaller rings .
  • Pyrrolidine (5-membered ring) : Improves target binding via conformational restriction, as seen in kinase inhibitors .
  • Hydrochloride Salt : Increases aqueous solubility (critical for bioavailability) by forming ionizable amine groups .
  • SAR Studies : Modify substituents on azepane (e.g., 4-position alkylation) to assess impact on receptor affinity .

What strategies can be employed to improve the aqueous solubility of this compound for in vivo studies?

Advanced Research Question
Methodological Answer:

  • Salt Formation : Hydrochloride salts improve solubility via protonation of tertiary amines (e.g., 1-(pyrrolidin-1-yl) derivatives ).
  • Co-Solvents : Use PEG 3000 or cyclodextrins in formulations to enhance dissolution rates .
  • Prodrug Design : Introduce phosphate esters or glycosides cleaved in vivo to release the active compound .

How can metabolic stability studies be designed to assess the compound's pharmacokinetic profile?

Advanced Research Question
Methodological Answer:

  • In Vitro Assays :
    • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH to measure CYP450-mediated degradation .
    • Plasma Stability : Incubate compound in plasma (37°C) and quantify remaining parent via LC-MS .
  • In Vivo Models : Administer to rodents (dose: 10 mg/kg IV/PO) and collect plasma samples over 24h for AUC calculations .

What approaches are recommended for conducting structure-activity relationship (SAR) studies on analogs of this compound?

Advanced Research Question
Methodological Answer:

  • Core Modifications : Synthesize analogs with azepane replaced by piperidine or morpholine to assess ring size effects .
  • Substituent Screening : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the azepane 4-position to evaluate potency shifts .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .

How can researchers develop and validate HPLC or LC-MS methods for quantifying this compound in biological matrices?

Advanced Research Question
Methodological Answer:

  • Column Selection : C18 or HILIC columns for polar metabolites; mobile phase: 0.1% formic acid in acetonitrile/water .
  • Calibration Curves : Prepare spiked plasma/brain homogenates (1–1000 ng/mL) with internal standards (e.g., deuterated analogs) .
  • Validation Parameters :
    • Accuracy/Precision : ±15% deviation for inter/intra-day runs.
    • LLOQ : 1 ng/mL with signal-to-noise >10 .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride
Reactant of Route 2
2-(Azepan-4-yl)-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride

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